9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated this compound for its potential as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth or metastasis .
- Notably, Li and colleagues developed a derivative of this compound labeled with fluorine-18 for PET imaging of breast cancer. The PET imaging tracer demonstrated promising results in breast cancer cell lines .
- The 2-arylbenzothiazole moiety has been associated with anti-inflammatory properties. Researchers have explored derivatives of this compound as potential anti-inflammatory agents .
- Due to its unique structure, this compound may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases .
- Benzothiazole derivatives have shown promise as neuroprotective agents. Investigations into the neuroprotective potential of this compound could yield valuable insights .
- The 2-arylbenzothiazole scaffold has been explored for its antibacterial and antifungal properties. Researchers have synthesized derivatives with potential applications in combating microbial infections .
- The 2nd position of benzothiazole is a crucial site for synthetic modifications. Researchers have used this scaffold to design novel drugs targeting various diseases, including diabetes, epilepsy, and HIV .
Anticancer Potential
Anti-Inflammatory Activity
Antioxidant Properties
Neuroprotective Effects
Antibacterial and Antifungal Activity
Drug Development and Medicinal Chemistry
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-pentan-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-5-6-10(2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-7-8-12(27-3)13(9-11)28-4/h7-10H,5-6H2,1-4H3,(H2,20,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFIGXVTDCJBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.